2-Ethylbutyric anhydride
CAS No.: 54502-37-3
Cat. No.: VC3700282
Molecular Formula: C12H22O3
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54502-37-3 |
---|---|
Molecular Formula | C12H22O3 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | 2-ethylbutanoyl 2-ethylbutanoate |
Standard InChI | InChI=1S/C12H22O3/c1-5-9(6-2)11(13)15-12(14)10(7-3)8-4/h9-10H,5-8H2,1-4H3 |
Standard InChI Key | YCURDTPXHPXCKH-UHFFFAOYSA-N |
SMILES | CCC(CC)C(=O)OC(=O)C(CC)CC |
Canonical SMILES | CCC(CC)C(=O)OC(=O)C(CC)CC |
Introduction
Basic Properties and Molecular Identity
2-Ethylbutyric anhydride is an organic anhydride derived from 2-ethylbutanoic acid. The compound has a molecular formula of C12H22O3 and features an anhydride functional group that contributes significantly to its chemical reactivity. It is characterized by its systematic IUPAC name 2-ethylbutanoic anhydride, with alternative nomenclature including 2-ethylbutanoyl 2-ethylbutanoate, reflecting its structural composition.
The compound is identified by several key identifiers in chemical databases and literature. Its CAS registry number is 54502-37-3, which serves as a unique identifier in chemical research and regulatory contexts. The molecular weight of 2-ethylbutyric anhydride is approximately 214.30 g/mol, a property that influences its physical behavior and applications in various chemical processes.
Table 1.1: Key Identification Parameters of 2-Ethylbutyric Anhydride
Property | Value |
---|---|
IUPAC Name | 2-Ethylbutanoic anhydride |
Molecular Formula | C12H22O3 |
CAS Number | 54502-37-3 |
Molecular Weight | 214.30 g/mol |
InChI Key | YCURDTPXHPXCKH-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC)C(=O)OC(=O)C(CC)CC |
The chemical structure of 2-ethylbutyric anhydride features two 2-ethylbutanoyl groups connected through an oxygen atom, creating the characteristic anhydride linkage. This structural arrangement is fundamental to understanding its reactivity patterns and chemical behavior in various reaction environments.
Structural Characteristics and Physical Properties
2-Ethylbutyric anhydride possesses a distinctive molecular structure featuring two 2-ethylbutanoic acid moieties joined by an anhydride bridge. The central anhydride functional group consists of two carbonyl groups connected by an oxygen atom (-CO-O-CO-), which is the reactive center of the molecule. Each carbonyl group is attached to a 2-ethylbutyl group, creating a symmetrical structure that influences its physical and chemical properties.
The compound's structural formula can be represented as (C2H5CH(C2H5)CO)2O, highlighting the branched nature of the alkyl groups attached to the carbonyl centers. This branching contributes to the compound's steric properties and influences its reactivity in various chemical transformations. The presence of two ethyl branches creates a more hindered environment around the reactive anhydride center compared to simpler anhydrides like acetic anhydride.
From a physical perspective, 2-ethylbutyric anhydride typically appears as a colorless to light yellow liquid at room temperature. Its physical state and appearance make it suitable for various laboratory and industrial applications where liquid reagents are preferred for ease of handling and measurement. The compound's relatively high molecular weight compared to simpler anhydrides contributes to its lower volatility and higher boiling point.
The structural characteristics of 2-ethylbutyric anhydride directly influence its reactivity patterns, particularly in nucleophilic acyl substitution reactions. The presence of the ethyl groups attached to the alpha carbon creates steric hindrance that can affect reaction rates and selectivity, making this compound interesting for stereoselective synthetic applications.
Synthesis and Preparation Methods
The synthesis of 2-ethylbutyric anhydride typically involves the dehydration of 2-ethylbutanoic acid. This process can be achieved through several synthetic routes, each with specific reagents and reaction conditions that influence the yield and purity of the final product.
Laboratory-Scale Synthesis
One common method for preparing 2-ethylbutyric anhydride involves the reaction of 2-ethylbutanoic acid with dehydrating agents such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2). The reaction typically proceeds in an inert solvent like dichloromethane at room temperature. The process first forms an acid chloride intermediate, which subsequently reacts with another molecule of 2-ethylbutanoic acid to form the anhydride.
The reaction can be represented as:
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2-Ethylbutanoic acid + SOCl2 → 2-Ethylbutanoyl chloride + SO2 + HCl
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2-Ethylbutanoyl chloride + 2-Ethylbutanoic acid → 2-Ethylbutyric anhydride + HCl
This two-step process provides a relatively straightforward route to the target compound, though careful control of reaction conditions is necessary to optimize yield and minimize side reactions.
Industrial Production Methods
On an industrial scale, 2-ethylbutyric anhydride is produced using similar dehydration reactions but with modifications to accommodate larger volumes and enhance efficiency. Industrial processes often employ continuous distillation techniques to purify the product and achieve high yields. The use of specialized catalysts can also improve reaction efficiency and reduce energy consumption during the manufacturing process.
Industrial production may also utilize direct dehydration methods where two molecules of 2-ethylbutanoic acid are condensed using appropriate catalysts, eliminating the need for intermediate acid chloride formation. This approach can be more economical for large-scale production but may require higher reaction temperatures and specialized equipment.
Alternative Synthetic Routes
Another potential synthetic route to 2-ethylbutyric anhydride involves the oxidation of 2-ethylbutyraldehyde to 2-ethylbutanoic acid, followed by anhydride formation. According to the synthesis information, 2-ethylbutyric acid can be synthesized from 2-ethylbutyraldehyde with a yield of 88% . This process involves using N-hydroxyphthalimide (NHPI) as a catalyst with oxygen in acetonitrile at 30°C for 3 hours using Schlenk technique . Once the acid is obtained, it can be converted to the anhydride using the methods described previously.
The versatility of these synthetic approaches makes 2-ethylbutyric anhydride accessible for both research and industrial applications, allowing for scaled production according to specific requirements.
Chemical Reactivity and Reaction Mechanisms
2-Ethylbutyric anhydride exhibits characteristic reactivity patterns typical of carboxylic acid anhydrides, primarily participating in nucleophilic acyl substitution reactions. Its reactivity profile is influenced by the electrophilic nature of the carbonyl carbon atoms and the good leaving group properties of the carboxylate moiety.
Hydrolysis Reactions
One of the most fundamental reactions of 2-ethylbutyric anhydride is hydrolysis, where it reacts with water to form two molecules of 2-ethylbutanoic acid. This reaction proceeds through nucleophilic attack by water on one of the carbonyl carbon atoms, followed by cleavage of the anhydride bond. The reaction mechanism involves formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylic acid products.
The hydrolysis reaction can be catalyzed by either acids or bases, with each pathway following slightly different mechanisms. In acid-catalyzed hydrolysis, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water. In base-catalyzed hydrolysis, hydroxide ions directly attack the carbonyl carbon, leading to rapid formation of the tetrahedral intermediate.
Alcoholysis Reactions
Reaction Type | Reagent | Major Products | Catalyst/Conditions |
---|---|---|---|
Hydrolysis | Water | 2-Ethylbutanoic acid | Acid or base catalyst |
Alcoholysis | Alcohols (R-OH) | 2-Ethylbutanoate ester + 2-Ethylbutanoic acid | Sulfuric acid catalyst |
Aminolysis | Amines (R-NH2) | 2-Ethylbutanamide + 2-Ethylbutanoic acid | Pyridine or other bases |
Applications in Scientific Research and Industry
2-Ethylbutyric anhydride serves as a versatile chemical reagent with applications spanning various scientific disciplines and industrial sectors. Its unique reactivity profile and structural features make it valuable in both fundamental research and practical applications.
Organic Synthesis Applications
Biological Activity | Observed Effects | Potential Applications |
---|---|---|
Anti-inflammatory | Reduction in TNF-α and IL-6 levels | Treatment of inflammatory disorders |
Antimicrobial | Effectiveness against Gram-positive bacteria | Infection control, antiseptics, preservatives |
Metabolic Regulation | Altered lipid profiles in animal models | Management of metabolic disorders |
These biological activities represent promising avenues for future research, potentially leading to novel therapeutic applications across multiple medical disciplines. The multifaceted biological profile of 2-ethylbutyric anhydride makes it a compound of interest for drug discovery and development programs targeting inflammation, infection, and metabolic diseases.
Comparative Analysis with Similar Compounds
2-Ethylbutyric anhydride belongs to a broader family of carboxylic acid anhydrides, each with distinct properties and applications. Comparing this compound with structurally related anhydrides provides valuable insights into structure-activity relationships and helps position it within the landscape of synthetic reagents.
Comparison with Simpler Anhydrides
Butanoic anhydride, which lacks the ethyl substitution found in 2-ethylbutyric anhydride, represents a simpler structural analog. The absence of the ethyl group results in different steric properties and reactivity patterns. Generally, butanoic anhydride demonstrates higher reactivity due to reduced steric hindrance around the carbonyl centers, allowing nucleophiles easier access to the reaction site.
Acetic anhydride, one of the most commonly used anhydrides in organic synthesis, is considerably smaller and more reactive than 2-ethylbutyric anhydride. Its higher reactivity makes it suitable for rapid acylation reactions, but this can also lead to reduced selectivity compared to the more hindered 2-ethylbutyric anhydride. The smaller size of acetic anhydride also contributes to its higher volatility and lower boiling point.
Propanoic anhydride represents an intermediate case between acetic anhydride and 2-ethylbutyric anhydride in terms of steric bulk and reactivity. While it contains a propyl group instead of the 2-ethylbutyl group, it lacks the branching that characterizes 2-ethylbutyric anhydride. This structural difference results in distinct reactivity profiles, particularly in reactions where steric factors play a significant role in determining reaction outcomes.
Structure-Reactivity Relationships
The branched structure also affects the physical properties of the compound, including solubility, boiling point, and stability toward hydrolysis. Generally, the increased hydrophobicity contributed by the ethyl branch enhances solubility in non-polar solvents compared to less substituted anhydrides. This property can be beneficial in reactions conducted in organic solvents.
Unique Applications of 2-Ethylbutyric Anhydride
The distinctive structural features of 2-ethylbutyric anhydride make it particularly suitable for certain specialized applications in organic synthesis and pharmaceutical development. Its branched structure can impart specific conformational constraints or steric environments when incorporated into larger molecules, potentially influencing their biological activity or physicochemical properties.
In pharmaceutical contexts, the 2-ethylbutanoyl group derived from this anhydride can modulate the lipophilicity of drug molecules differently than acyl groups from simpler anhydrides. This property can be exploited in medicinal chemistry to optimize drug absorption, distribution, metabolism, and excretion profiles.
Table 7.1: Comparison of 2-Ethylbutyric Anhydride with Related Compounds
Compound | Structure | Relative Reactivity | Key Differences |
---|---|---|---|
2-Ethylbutyric anhydride | Branched with ethyl group at α-position | Moderate | Increased steric hindrance, more lipophilic |
Butanoic anhydride | Unbranched structure | Higher | Less sterically hindered, more reactive |
Acetic anhydride | Small, unbranched | Highest | Highly reactive, less selective, more volatile |
Propanoic anhydride | Medium-sized, unbranched | High | Intermediate size, lacks α-branching |
This comparative analysis highlights the unique position of 2-ethylbutyric anhydride within the spectrum of carboxylic acid anhydrides, emphasizing how structural variations translate to differences in reactivity, selectivity, and applicability in chemical synthesis and other fields.
Current Research Trends and Future Perspectives
Research involving 2-ethylbutyric anhydride continues to evolve across multiple scientific disciplines, revealing new applications and enhancing our understanding of its chemical and biological properties. Current investigations and emerging trends suggest several promising directions for future research.
Advances in Synthetic Applications
Recent synthetic methodology development has focused on employing 2-ethylbutyric anhydride in increasingly selective and efficient transformations. Researchers are exploring its use in stereoselective acylation reactions, particularly in the context of complex natural product synthesis and pharmaceutical development. The moderately hindered nature of the 2-ethylbutanoyl group provides a balance of reactivity and selectivity that proves advantageous in challenging synthetic contexts.
Innovative catalytic systems are being developed to enhance the efficiency of reactions involving 2-ethylbutyric anhydride. These include organocatalytic approaches and metal-catalyzed processes that enable acylation reactions under milder conditions and with improved regioselectivity. Such advances could expand the utility of this reagent in green chemistry applications, where efficiency and waste reduction are paramount concerns.
Expanding Biomedical Applications
The documented biological activities of 2-ethylbutyric anhydride and its derivatives are stimulating research into potential therapeutic applications. The anti-inflammatory properties observed in preliminary studies warrant further investigation to elucidate precise mechanisms of action and evaluate efficacy in models of inflammatory diseases. This research could lead to novel anti-inflammatory agents with differentiated pharmacological profiles compared to current therapeutics.
Similarly, the antimicrobial activity demonstrated by this compound presents opportunities in addressing the growing challenge of antimicrobial resistance. Research efforts are being directed toward understanding the spectrum of antimicrobial activity, identifying specific microbial targets, and developing optimized derivatives with enhanced potency and selectivity. The need for new antimicrobial agents makes this a particularly relevant area for continued investigation.
Metabolic Research and Applications
The role of 2-ethylbutyric anhydride in metabolic regulation opens avenues for research in metabolic disorders and related conditions. Ongoing studies are examining the effects of this compound and its derivatives on lipid metabolism, potentially leading to novel therapeutic approaches for conditions such as dyslipidemia, non-alcoholic fatty liver disease, and aspects of metabolic syndrome.
Researchers are also investigating the compound's interactions with various metabolic enzymes and regulatory pathways to better understand its mechanisms of action. This fundamental research could reveal new molecular targets for metabolic intervention and contribute to our broader understanding of metabolic regulation at the cellular and systemic levels.
Future Research Directions
Several promising directions for future research on 2-ethylbutyric anhydride can be identified:
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Development of novel derivatives with enhanced biological activities or improved physicochemical properties for specific applications.
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Investigation of structure-activity relationships to identify the structural features responsible for observed biological effects and to guide rational design of optimized compounds.
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Exploration of green chemistry approaches to the synthesis and use of 2-ethylbutyric anhydride, reducing environmental impact and enhancing sustainability.
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Application in emerging fields such as bioorthogonal chemistry, where selective reactivity could be exploited for biochemical labeling and imaging applications.
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Integration with new technologies such as flow chemistry for more efficient and scalable synthetic processes involving this reagent.
These research directions reflect the diverse potential of 2-ethylbutyric anhydride and highlight its continuing relevance in chemical, pharmaceutical, and biological research. As our understanding of this compound deepens, new applications and innovations are likely to emerge, further expanding its scientific and practical significance.
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